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Cat. No.: S584187

CAS No.: 3818-88-0

Compound Focus: Tricyclamol Chloride

Get Quote

The table below summarizes the key identifiers and properties of tricyclamol chloride as reported in
chemical databases [1] [2] [3].

Property Description

CAS Number 3818-88-0 [1] [2] [3]
Molecular C20H32NO.CI [1] [2] [3]
Formula

Molecular Weight

Chemical
Structure

Melting Point

IUPAC Name

ChEBI
Classification

337.932 g/mol [1] [2] [3]

l#.Chemical structure of tricyclamol chloride SMILES: C[N+]1(CCC(0)
(c2ccccc2)C2CCCCC2)CCCCL. [CL-T 4]

226-227 °C (decomposes) [1] [2]
1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium chloride [5]

Racamate [1] [2]

Detailed Synthesis Protocol
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The following preparation method is adapted from the original patent US2826590A, titled "Synthesis of
Tricyclamol" [5].

Step 1: Preparation of the Grighard Reagent

The synthesis begins with the formation of a cyclohexyl Grignard reagent [5].

¢ Reaction: Cyclohexyl chloride or bromide reacts with magnesium in an anhydrous ether solvent.

e Procedure: Add 0.5 mole of cyclohexyl halide to a flask containing 0.5 mole of magnesium turnings in
300 ml of anhydrous diethyl ether. Initiate the reaction with a small crystal of iodine or a previously
prepared Grignard reagent. Maintain the reaction mixture at reflux with gentle warming until the
magnesium is nearly completely consumed [5].

Step 2: Reaction with 1-(N-Methylpyrrolidyl)-3-chloropropanone

The key step is the nucleophilic addition of the Grignard reagent to a keto-chloride intermediate [5].

e Procedure: Add 0.25 moles of 1-(N-Methylpyrrolidyl)-3-chloropropanone-1 to 500 ml of anhydrous
benzene in a separate flask. Slowly add this solution to the prepared cyclohexyl Grignard reagent
while stirring and cooling the mixture (e.g., in an ice bath). After the addition is complete, allow the
reaction mixture to stand at room temperature for approximately 16 hours [5].

Step 3: Hydrolysis and Work-Up

The reaction complex is decomposed to release the tertiary alcohol product [5].

e Procedure: Carefully pour the reaction mixture onto a mixture of ice and a sufficient amount of
ammonium chloride or a cooled agueous acid. Separate the organic (benzene) layer. Extract the
aqueous layer with additional benzene and combine all organic phases. Wash the combined organic
extracts with water and dry over a suitable anhydrous agent (e.g., sodium sulfate). Filter and
concentrate the solution under reduced pressure to obtain the crude base, 1-(3-cyclohexyl-3-hydroxy-
3-phenylpropyl)-1-methylpyrrolidine [5].

Step 4: Quaternization to Form Tricyclamol Chloride
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The final step is the conversion of the tertiary amine base to the quaternary ammonium salt [5].

¢ Procedure: Dissolve the crude base from the previous step in a low molecular weight ketone solvent
(e.g., acetone or 2-butanone). Add a solution of methyl chloride in the same solvent. Allow the mixture
to stand, often for several days, during which time the tricyclamol chloride crystallizes from the
solution. Collect the crystals by filtration and purify them through recrystallization from a suitable

solvent pair, such as 2-butanone and isopropanol [5].

Experimental Workflow Diagram

The diagram below outlines the synthesis pathway for tricyclameol chloride.
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Application Notes for Researchers
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¢ Reaction Environment: The Grignard reaction and subsequent steps must be performed under
strictly anhydrous and oxygen-free conditions (e.g., under a nitrogen or argon atmosphere) due
to the high reactivity and moisture sensitivity of the intermediates [5] [6].

¢ Solvent Selection: The patent emphasizes the use of 2-butanone (methyl ethyl ketone) as the
preferred solvent for the final quaternization step, as it effectively promotes the crystallization of the
final product [5].

¢ Analytical Verification: While the patent provides a procedural roadmap, modern researchers
should characterize the product using contemporary analytical techniques such as HPLC, NMR, and
mass spectrometry to confirm identity and purity, given that the original patent dates back several
decades.

Important Limitations and Future Directions

o Dated Procedure: The primary synthetic protocol is from a 1950s patent. Modern, optimized, or
alternative synthetic routes were not identified in the current search results.

e Scarcity of Contemporary Data: There is a lack of recent experimental data in the public domain,
and current suppliers list the compound at a high cost (e.g., $498.93 for 5 mg at 95% purity) [1] [3],
indicating it may be difficult to source.

o Safety Information: The provided sources do not contain detailed safety profiles (e.g., GHS hazard
statements) for the reactants, intermediates, or the final product. A thorough review of relevant safety
data sheets (SDS) is essential before attempting the synthesis.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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